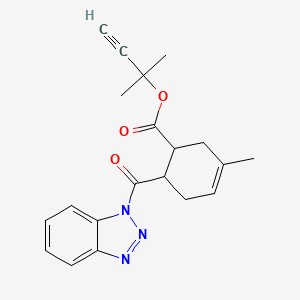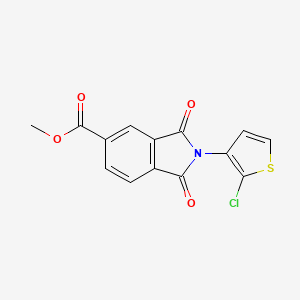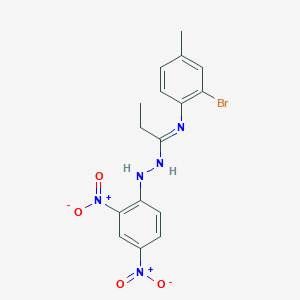
2-methylbut-3-yn-2-yl 6-(1H-benzotriazol-1-ylcarbonyl)-3-methylcyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-DIMETHYL-2-PROPYNYL 6-(1H-1,2,3-BENZOTRIAZOL-1-YLCARBONYL)-3-METHYL-3-CYCLOHEXENE-1-CARBOXYLATE is a complex organic compound that features a benzotriazole moiety, a cyclohexene ring, and a propargyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-DIMETHYL-2-PROPYNYL 6-(1H-1,2,3-BENZOTRIAZOL-1-YLCARBONYL)-3-METHYL-3-CYCLOHEXENE-1-CARBOXYLATE likely involves multiple steps, including the formation of the benzotriazole ring, the cyclohexene ring, and the attachment of the propargyl group. Typical synthetic routes might include:
Formation of Benzotriazole: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.
Cyclohexene Ring Formation: This might involve Diels-Alder reactions or other cyclization methods.
Attachment of Propargyl Group: This can be done through alkylation reactions using propargyl halides.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,1-DIMETHYL-2-PROPYNYL 6-(1H-1,2,3-BENZOTRIAZOL-1-YLCARBONYL)-3-METHYL-3-CYCLOHEXENE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biology, it could be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, including drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1-DIMETHYL-2-PROPYNYL 6-(1H-1,2,3-BENZOTRIAZOL-1-YLCARBONYL)-3-METHYL-3-CYCLOHEXENE-1-CARBOXYLATE would depend on its specific application. For example, if it has biological activity, it might interact with specific enzymes or receptors, altering cellular pathways. In materials science, its mechanism might involve its interaction with other molecules to form stable structures.
Comparison with Similar Compounds
Similar Compounds
1,1-DIMETHYL-2-PROPYNYL 6-(1H-1,2,3-BENZOTRIAZOL-1-YLCARBONYL)-3-METHYL-3-CYCLOHEXENE-1-CARBOXYLATE: This compound itself.
Other Benzotriazole Derivatives: Compounds with similar benzotriazole structures.
Cyclohexene Derivatives: Compounds with similar cyclohexene rings.
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-methylbut-3-yn-2-yl 6-(benzotriazole-1-carbonyl)-3-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C20H21N3O3/c1-5-20(3,4)26-19(25)15-12-13(2)10-11-14(15)18(24)23-17-9-7-6-8-16(17)21-22-23/h1,6-10,14-15H,11-12H2,2-4H3 |
InChI Key |
QQAHOTGQLOWOKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(C1)C(=O)OC(C)(C)C#C)C(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B11105329.png)
![N-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11105332.png)

![6-Amino-3-tert-butyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11105337.png)

![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-fluorobenzohydrazide](/img/structure/B11105346.png)

![1-Diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B11105353.png)
![N-({N'-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11105356.png)


![3'-Amino-5'-methyl-4',7'-dihydrospiro[1,3-dioxolane-2,1'-isoindole]-3a',7a'-dicarbonitrile](/img/structure/B11105378.png)
![2-methoxy-4-{(E)-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B11105392.png)
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11105400.png)
